2,3,4-Trifluoro-5-(trifluoromethyl)aniline
Overview
Description
“2,3,4-Trifluoro-5-(trifluoromethyl)aniline” is a chemical compound that belongs to the class of anilines. It contains a trifluoromethyl group (-CF3) attached to an aniline .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3,5-Bis(trifluoromethyl)aniline can be synthesized from 3,5-Bis(trifluoromethyl)nitrobenzene and ethyl acetate using palladium-carbon as a catalyst . Another method involves taking tetrafluorobenzene as the initial raw material and synthesizing 2, 3, 4-trifluoroaniline at high temperature .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C7H5F4N . It consists of a benzene ring with three fluorine atoms and a trifluoromethyl group attached to it, along with an amine group .Chemical Reactions Analysis
Trifluoromethyl anilines have been found to participate in various chemical reactions. For example, 3,5-Bis(trifluoromethyl)aniline was found to be a highly efficient monodentate transient directing group for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-(Trifluoromethyl)aniline has a refractive index of 1.481, a boiling point of 170-173 °C, a melting point of 34 °C, and a density of 1.282 g/mL at 25 °C .Safety and Hazards
Trifluoromethyl anilines can be hazardous. They are considered flammable liquids and can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling these chemicals, including wearing protective equipment and ensuring adequate ventilation .
Properties
IUPAC Name |
2,3,4-trifluoro-5-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKGQEBYBZBAKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1N)F)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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